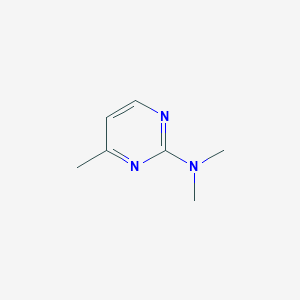

N,N,4-trimethylpyrimidin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

N,N,4-trimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-4-5-8-7(9-6)10(2)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAURYIYOSYVBIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Pyrimidine Derivatives in Heterocyclic Chemistry

Pyrimidine (B1678525), a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a fundamental building block in the realm of heterocyclic chemistry. epa.gov Its derivatives are integral to a vast array of biologically active molecules and are involved in numerous chemical reactions. The versatility of the pyrimidine ring, allowing for functionalization at multiple positions, has made it a privileged scaffold in drug discovery. researchgate.net

The significance of pyrimidine derivatives is underscored by their presence in the very fabric of life: the nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives and are essential components of nucleic acids (DNA and RNA). epa.govnih.gov Beyond their biological roles, synthetic pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties. researchgate.netwpmucdn.com This broad range of bioactivity has cemented the pyrimidine core as a leitmotif in the development of new therapeutic agents. researchgate.net The adaptability of the pyrimidine scaffold allows it to interact with various enzymes and other biological targets within the cell, making it a continued focus of research for addressing a myriad of diseases. researchgate.netwpmucdn.com

Historical Development of Aminopyrimidine Chemistry

The systematic study of pyrimidines dates back to 1884, when Pinner first synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. The term "pyrimidin" itself was coined by Pinner in 1885. mzcloud.org The parent pyrimidine (B1678525) compound was later prepared by Gabriel and Colman in 1900. mzcloud.org

The chemistry of aminopyrimidines, a subclass of pyrimidines characterized by the presence of an amino group, has evolved significantly since these early discoveries. A common and historically important method for their synthesis is the reaction of β-dicarbonyl compounds with guanidines, which directly yields 2-aminopyrimidines. mzcloud.org Another foundational approach involves the condensation of carbonyl compounds with diamines. mzcloud.org

Over the years, more sophisticated methods for the synthesis of substituted aminopyrimidines have been developed, driven by the need for specific substitution patterns to modulate the biological activity of these compounds. For example, patents describe multi-step procedures for producing complex aminopyrimidine structures, which are often key intermediates in the synthesis of pharmaceuticals. google.comsemanticscholar.org The development of these synthetic routes has been crucial for exploring the vast chemical space of aminopyrimidine derivatives and their potential applications.

N,n,4 Trimethylpyrimidin 2 Amine As a Representative Pyrimidine Amine Scaffold

N,N,4-trimethylpyrimidin-2-amine, with the chemical formula C₇H₁₁N₃, represents a specific yet illustrative example of the aminopyrimidine scaffold. While detailed research findings exclusively on this compound are not extensively available in public literature, its structure allows for a discussion of the key features of this class of molecules.

The structure incorporates a pyrimidine (B1678525) ring, which provides the core heterocyclic framework. The 2-amino group is a key feature of aminopyrimidines and is known to be a crucial pharmacophore in many biologically active compounds. In this specific molecule, the amino group is a tertiary amine, being dimethylated (N,N-dimethyl). This substitution pattern can significantly influence the compound's physical and chemical properties, such as its basicity, solubility, and ability to act as a hydrogen bond donor or acceptor. The presence of a methyl group at the 4-position of the pyrimidine ring further modifies the electronic and steric properties of the molecule.

Below is a table summarizing some of the key properties of this compound and a closely related structural analog, N,4,6-trimethylpyrimidin-2-amine.

| Property | This compound | N,4,6-trimethylpyrimidin-2-amine |

| Molecular Formula | C₇H₁₁N₃ | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol | 137.18 g/mol |

| InChIKey | Not available in provided sources | MMDMKCSWEDDFOC-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | Not available in provided sources | 1.3 uni.lu |

| Predicted Collision Cross Section ([M+H]⁺, Ų) | Not available in provided sources | 127.9 uni.lu |

Note: Data for this compound is based on its chemical formula. Data for N,4,6-trimethylpyrimidin-2-amine is from PubChemLite.

The spectroscopic characteristics of this compound can be inferred from data on similar structures. For instance, the ¹H NMR spectrum of a related compound, 4-methylpyridin-2-amine, shows characteristic signals for the aromatic protons and the methyl group protons. chemicalbook.com For this compound, one would expect to see signals corresponding to the two N-methyl groups, the C4-methyl group, and the protons on the pyrimidine ring.

In mass spectrometry, aminopyrimidines typically show a molecular ion peak that follows the nitrogen rule (an odd molecular weight for an odd number of nitrogen atoms). libretexts.org The fragmentation pattern would likely involve cleavages adjacent to the amino group and the pyrimidine ring.

Computational Chemistry and Molecular Modeling of N,n,4 Trimethylpyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a theoretical lens to examine the electronic structure and predict the reactivity of N,N,4-trimethylpyrimidin-2-amine. Methods like Density Functional Theory (DFT) can be employed to determine key electronic properties. These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. The energy difference between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, these calculations can predict sites within the molecule that are susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding the compound's potential chemical transformations and metabolic fate. While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles have been applied to similar pyrimidine (B1678525) derivatives. For example, studies on other substituted pyrimidin-4-ones have utilized semi-empirical methods like PM3 to investigate their relative stability and reaction centers for electrophilic attack. documentsdelivered.com

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. youtube.com By simulating the movement of atoms and molecules, MD can reveal the preferred three-dimensional arrangements (conformers) of this compound and the energetic barriers between them. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

MD simulations are also instrumental in studying intermolecular interactions. For instance, they can model the interaction of this compound with water molecules to predict its solvation properties. nih.gov More significantly, MD can simulate the interaction of the compound with a protein's active site, providing a detailed picture of the binding process and the stability of the resulting complex. nih.govnih.gov These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, which are critical for binding affinity. nih.govnih.gov

In Silico Prediction Methodologies for Molecular Descriptors

In silico methods are computational techniques used to predict the physicochemical properties of molecules, known as molecular descriptors. These descriptors are essential for drug discovery and development, as they can forecast a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

For this compound, several important molecular descriptors can be predicted. The Topological Polar Surface Area (TPSA) is a key descriptor used to predict a drug's ability to permeate cell membranes. wikipedia.org It is calculated by summing the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.org A lower TPSA is generally associated with better cell membrane permeability. wikipedia.org

Another important descriptor is the Collision Cross Section (CCS) , which is a measure of the molecule's size and shape in the gas phase. Predicted CCS values can be useful in analytical techniques like ion mobility-mass spectrometry for compound identification. Public databases provide predicted CCS values for various adducts of similar compounds, such as 5-bromo-N,N,4-trimethylpyrimidin-2-amine and N,4,6-trimethylpyrimidin-2-amine. uni.luuni.lu

Table 2: Predicted Molecular Descriptors for this compound and Related Compounds

| Compound | Molecular Formula | Predicted XlogP | Predicted TPSA (Ų) | Predicted CCS ([M+H]+, Ų) |

| This compound | C₇H₁₁N₃ | 1.3 | 29.1 | 127.9 (for N,4,6-trimethylpyrimidin-2-amine) uni.lu |

| 5-bromo-N,N,4-trimethylpyrimidin-2-amine | C₇H₁₀BrN₃ | 1.8 | 29.1 | 134.7 uni.lu |

Ligand-Target Docking and Binding Energy Calculations for Chemical Scaffold Exploration

Ligand-target docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific protein target. cal-tek.eu This method is fundamental in exploring the potential of a chemical scaffold, such as the pyrimidine ring in this compound, for designing new therapeutic agents. dtic.mil The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

Following docking, binding energy calculations can provide a more quantitative estimate of the affinity between the ligand and the target. These calculations can help in ranking different compounds and prioritizing them for further experimental testing. For instance, studies on similar pyrimidine derivatives have used molecular docking to understand their interaction with targets like cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs). nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds with specific amino acid residues in the protein's active site, that are crucial for inhibitory activity. nih.gov The 4-aminopyrimidine (B60600) scaffold, for example, is known to be a versatile core in the design of various kinase inhibitors. nih.gov

Network Analysis in Molecular Systems

For example, by analyzing the interaction network of a drug target, researchers can identify other proteins that might be affected, leading to potential off-target effects or opportunities for polypharmacology (designing drugs that act on multiple targets). This type of analysis can help in understanding the complex biological response to a chemical compound and in designing safer and more effective therapeutic strategies.

Functional Roles and Applications of the N,n,4 Trimethylpyrimidin 2 Amine Scaffold in Chemical Sciences

Role as a Key Building Block in Complex Heterocyclic Synthesis

The 2-aminopyrimidine (B69317) framework is a cornerstone in synthetic organic chemistry, recognized for its versatility in constructing a wide array of heterocyclic systems. nih.gov The presence of multiple nitrogen atoms and reactive sites allows for diverse chemical transformations.

Precursor for Nitrogen-Containing Heterocycles (e.g., triazines, pyrimidines)

The N,N,4-trimethylpyrimidin-2-amine scaffold is a valuable precursor for synthesizing more elaborate nitrogen-containing heterocycles, such as fused pyrimidines and triazines. The inherent reactivity of the aminopyrimidine core allows it to serve as a nucleophilic component in cyclization and condensation reactions.

Synthesis of Fused Pyrimidines : 2-Aminopyrimidines are frequently used as starting materials to build fused heterocyclic systems like imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines. nih.gov These reactions typically involve the reaction of the aminopyrimidine with bifunctional electrophiles, leading to the construction of a new ring fused to the pyrimidine (B1678525) core. For instance, the reaction of a 2-aminopyrimidine with an α-haloketone can lead to the formation of an imidazo[1,2-a]pyrimidine (B1208166) system.

Triazine Synthesis : The synthesis of triazine derivatives can be achieved from various starting materials, including amidines and alcohols, through catalytic processes. rsc.org While direct synthesis from this compound is specific, the general strategy often involves the condensation of an amine-containing precursor with other reagents to form the triazine ring. For example, processes have been developed for preparing aminotriazines by reacting dicyandiamides with trimethylorthoacetate in the presence of a catalyst. google.com The nucleophilic character of the amino group in the this compound scaffold makes it a suitable candidate for participating in such cyclization reactions to form triazine-containing structures. The reaction of 1,2,3-triazine (B1214393) with secondary amines has been shown to be a viable route to β-aminoenals, demonstrating the reactivity of triazines with amine nucleophiles. nih.gov

Synthesis of Multi-Component Crystalline Substances

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov The 2-aminopyrimidine moiety is an excellent participant in such reactions.

The this compound structure, with its hydrogen bond acceptors (ring nitrogens) and potential hydrogen bond donor sites (if demethylated) or polar interactions from the dimethylamino group, is well-suited for forming ordered, multi-component crystalline structures such as co-crystals and metal-organic frameworks. These interactions are crucial for stabilizing crystal lattices.

Application in Catalysis and Ligand Design

The electronic and structural features of this compound make it a compelling candidate for applications in catalysis and as a ligand in coordination chemistry. The presence of multiple nitrogen atoms with available lone pairs allows for effective interaction with metal centers and organic molecules.

Coordination Chemistry and Metal Complexation

The pyrimidine ring system, particularly with amino substituents, provides multiple coordination sites for metal ions. The two endocyclic (ring) nitrogen atoms and the exocyclic (amino) nitrogen can all act as Lewis bases, donating their lone pairs of electrons to a metal center. This allows this compound to function as a monodentate, bidentate, or bridging ligand, leading to the formation of diverse metal complexes and coordination polymers.

Studies on related aminopyridine and pyrazine-based ligands demonstrate their robust ability to coordinate with a variety of transition metals, including copper(II) and silver(I). rsc.org For instance, ligands containing pyrazine (B50134) and pyridine (B92270) rings have been shown to coordinate in a bidentate fashion through their respective nitrogen atoms. rsc.org In some cases, these ligands can also act as bridges between two metal centers, forming polynuclear complexes. rsc.org The coordination environment significantly influences the properties and potential applications of the resulting complexes. mdpi.com The table below summarizes the coordination behavior of related nitrogen-containing heterocyclic ligands.

| Ligand Example | Metal Ion | Coordination Mode | Resulting Structure |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Copper(II) | Bidentate (Pyridine-N, Pyrazine-N) | Dimer |

| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Silver(I) | Bidentate & Bridging | Coordination Polymer |

| 2-Amino-3-methylpyridine | Silver(I) | Bridging | Polymeric Structure |

| N-Aryl-2-aminopyridine | Palladium(II) | Bidentate (Chelating) | Palladacycle Intermediate |

This table presents data for structurally related ligands to illustrate the potential coordination behavior of this compound. Data sourced from references rsc.orgrsc.org.

Organocatalysis and Role as Organic Bases

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of synthetic chemistry. mdpi.com Amines are a prominent class of organocatalysts, acting as Brønsted or Lewis bases. This compound, with its tertiary amino group and basic pyrimidine nitrogens, can function as an effective organic base.

Its structure is analogous to N,N-dimethylaminopyridine (DMAP), a widely used and highly efficient nucleophilic catalyst. The basicity of this compound allows it to deprotonate acidic protons in substrates, facilitating reactions such as aldol (B89426) condensations, Michael additions, and Strecker reactions. mdpi.commdpi.com Chiral primary α-amino amides, for example, have been shown to be valuable bifunctional organocatalysts. mdpi.com The presence of both a basic site and a potential hydrogen-bonding site within a molecule can lead to enhanced reactivity and selectivity in asymmetric transformations. mdpi.com The thiamin diphosphate (B83284) coenzyme, which contains an aminopyrimidine ring, highlights the role of this moiety in facilitating catalysis in biological systems through tautomerization and proton transfer. nih.gov

Design and Application of Amine-Based Ionic Liquid Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as environmentally benign solvents and catalysts. nih.gov Amine-based structures are excellent precursors for the synthesis of functional ILs.

By quaternizing the nitrogen atom of the dimethylamino group or one of the ring nitrogens of this compound with an alkyl halide, it is possible to synthesize a novel pyridinium- or pyrimidinium-based ionic liquid. The properties of the resulting IL, such as its melting point, viscosity, and thermal stability, can be tuned by modifying the structure of the cation (the quaternized amine) and the choice of the anion. nd.edunih.gov

These amine-based ionic liquids can act as dual-purpose solvent-catalysts. nih.gov For instance, amino acid-based ionic liquids have been synthesized and used as catalysts in reactions like the Diels-Alder reaction. rsc.org The catalytic activity often stems from the Brønsted or Lewis acidic/basic nature of the cation or anion. An ionic liquid derived from this compound could offer unique catalytic properties due to the charge and the specific steric and electronic environment of the pyrimidine core. Research on aminopyridinium cations has led to the development of ionic liquids with expanded liquidus ranges and high thermal stability, making them suitable for various applications. nd.edu

Design Principles for Related Functional Pyrimidine Derivatives

The design principles for functional pyrimidine derivatives are generally guided by the intended application, which is predominantly in the fields of medicinal chemistry and agrochemistry. In these areas, the pyrimidine scaffold is valued for its ability to act as a bioisostere and for the diverse substitution patterns it can accommodate, which allows for the fine-tuning of biological activity. Common design strategies involve the introduction of various functional groups to modulate properties such as solubility, receptor binding, and metabolic stability.

However, design principles specifically derived from or for this compound for materials science applications could not be found. The general principles for designing pyrimidine-based materials often focus on creating extended π-conjugated systems to achieve desired electronic and optical properties, but these have not been applied to the this compound structure in any published research.

Future Research Directions and Emerging Trends for N,n,4 Trimethylpyrimidin 2 Amine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of the pyrimidine core. wikipedia.org Classical methods often involve the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.org For N,N,4-trimethylpyrimidin-2-amine, a plausible synthetic approach would involve the reaction of a suitable 4-methyl-substituted β-dicarbonyl precursor with N,N-dimethylguanidine.

Future research in this area should prioritize the development of more efficient and sustainable synthetic methodologies. This includes:

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction times, improve yields, and often reduce the need for harsh solvents in the preparation of substituted 2-aminopyrimidines. rsc.org Applying this technique to the synthesis of this compound could offer a greener and more efficient route.

Catalyst-Free and Solvent-Free Reactions: Recent studies have demonstrated the successful synthesis of 2-aminopyrimidine (B69317) derivatives under catalyst-free and solvent-free conditions, for instance, by heating a mixture of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.comnih.govnih.gov Exploring similar approaches for this compound could significantly enhance the environmental friendliness of its production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a flow-based synthesis for this compound would be a significant step towards its large-scale production for potential applications.

A key focus will be on minimizing waste, avoiding hazardous reagents, and utilizing renewable starting materials where possible, aligning with the principles of green chemistry.

Exploration of Novel Chemical Reactivity and Transformation Pathways

The reactivity of the 2-aminopyrimidine scaffold is rich and offers numerous possibilities for derivatization and functionalization. The presence of the dimethylamino group and the methyl group on the pyrimidine ring of this compound will influence its reactivity compared to unsubstituted 2-aminopyrimidine.

Future research should investigate:

Electrophilic and Nucleophilic Substitution: A systematic study of the electrophilic and nucleophilic substitution reactions of this compound would map its reactivity profile. The electron-donating nature of the amino and methyl groups is expected to activate the pyrimidine ring towards electrophilic attack. Conversely, the reactivity towards nucleophiles can be explored, for example, by introducing leaving groups on the pyrimidine ring.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, could be employed to introduce a wide range of substituents onto the pyrimidine core, starting from a halogenated precursor like 5-bromo-N,N,4-trimethylpyrimidin-2-amine. keyorganics.netbldpharm.com This would enable the creation of a library of derivatives with diverse functionalities.

Formation of Fused Heterocyclic Systems: 2-Aminopyrimidines are valuable precursors for the synthesis of fused heterocyclic systems like imidazopyrimidines and triazolopyrimidines. mdpi.comnih.gov Investigating the cyclization reactions of this compound could lead to the discovery of novel polycyclic scaffolds with potentially interesting biological activities.

Understanding the intricate reactivity of this molecule is crucial for unlocking its full potential in various applications.

Integration with Advanced Computational Design and Predictive Modeling

In silico methods are becoming increasingly indispensable in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. aip.org For this compound, computational studies can provide valuable insights and guide experimental work.

Future research directions in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to determine the geometric and electronic structure of this compound. researchgate.netgoogle.com This information can help in understanding its reactivity, spectroscopic properties, and potential intermolecular interactions.

Molecular Docking and Virtual Screening: If a particular biological target is identified, molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound and its derivatives. aip.orgnih.gov This can accelerate the discovery of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of this compound derivatives, QSAR models can be developed to correlate their structural features with their observed activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The synergy between computational and experimental approaches will be key to the efficient exploration of the chemical space around this compound.

Expansion of Applications in Catalysis, Materials Science, and Chemical Probes

While specific applications for this compound have yet to be reported, the broader class of 2-aminopyrimidines has shown promise in several areas. ijpsjournal.com Future research should explore the potential of this compound in the following domains:

Catalysis: The nitrogen atoms in the pyrimidine ring can act as ligands for metal catalysts. The specific substitution pattern of this compound might confer unique properties to metal complexes, making it a candidate for applications in catalysis. researchgate.net

Materials Science: Pyrimidine derivatives are utilized in the development of various materials, including organic light-emitting diodes (OLEDs) and corrosion inhibitors. taylorandfrancis.comambeed.com The electronic properties of this compound could be tuned through derivatization to make it suitable for such applications.

Chemical Probes: Substituted 2-aminopyrimidines have been investigated as scaffolds for chemical probes to study biological processes. nih.govnih.gov For example, they have been used to develop biofilm modulators and inhibitors for enzymes like β-glucuronidase. nih.govnih.govnih.gov The unique structure of this compound makes it an interesting candidate for the development of novel chemical probes.

The exploration of these diverse applications will require interdisciplinary collaborations and a thorough understanding of the compound's fundamental chemical properties.

常见问题

Q. What synthetic routes are commonly employed for the preparation of N,N,4-trimethylpyrimidin-2-amine, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often functionalized at the 2- and 4-positions using alkylating agents like methyl iodide under basic conditions. Key parameters include:

- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

Validation of purity via HPLC (≥95%) and structural confirmation via / NMR are critical .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : NMR identifies methyl group environments (δ 2.3–3.1 ppm for N-methyl and C-methyl protons). NMR distinguishes pyrimidine ring carbons (δ 150–160 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, revealing intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings (e.g., 12.8° in related derivatives) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 151.12 [M+H]) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry or catalysis?

The compound’s methyl groups introduce steric hindrance, which can modulate ligand-metal binding. For example:

- Steric effects : Bulky N-methyl groups limit axial coordination in transition-metal complexes, favoring tetrahedral geometries .

- Electronic effects : Electron-donating methyl groups increase pyrimidine ring electron density, enhancing π-backbonding in Pd or Pt complexes. Computational studies (DFT) predict charge distribution and frontier molecular orbitals .

Contradictions in catalytic activity data (e.g., turnover frequency variations) may arise from solvent polarity or counterion effects, requiring controlled kinetic studies .

Q. What computational strategies are used to predict the biological activity or pharmacokinetic properties of this compound derivatives?

- Molecular docking : AutoDock Vina screens derivatives against target proteins (e.g., kinases), with scoring functions evaluating binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .

- ADMET prediction : SwissADME estimates bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and CYP450 inhibition risks .

- QSAR models : Machine learning (e.g., random forest) correlates substituent effects (e.g., Hammett σ values) with antibacterial IC values .

Q. How are structural discrepancies resolved in crystallographic studies of this compound analogs?

Discrepancies in bond lengths or angles (e.g., C–N vs. C–C distances) are addressed by:

- Twinned data refinement : SHELXL handles twinning via HKLF5 format, improving R values (<0.05) .

- Hydrogen bonding analysis : Weak C–H⋯O interactions (2.8–3.2 Å) stabilize crystal packing; PLATON validates geometry .

- Polymorph comparison : Contrasting dihedral angles (e.g., 5.2° vs. 12.8° in fluorophenyl derivatives) differentiate polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。